Cimetidine EP Impurity I HCl
CAS No.: 38603-74-6
Cat. No.: VC0194766
Molecular Formula: C6H11N2OCl
Molecular Weight: 162.62
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38603-74-6 |
|---|---|
| Molecular Formula | C6H11N2OCl |
| Molecular Weight | 162.62 |
Introduction
Chemical Structure and Properties
Cimetidine EP Impurity I HCl possesses a distinct molecular structure related to but different from its parent compound cimetidine. Understanding its chemical and physical properties is essential for analytical identification and characterization in pharmaceutical quality control processes.
Molecular Characteristics
The molecular formula of Cimetidine EP Impurity I HCl is C6H11N2OCl, with a corresponding molecular weight of 162.62 g/mol. The free base form (without HCl) has the formula C6H10N2O and a molar mass of 126.1564 g/mol . The compound contains an imidazole ring structure with an ethyl substituent at the 5-position and a hydroxymethyl group at the 4-position, giving it structural similarity to portions of the cimetidine molecule.
Table 1: Chemical and Physical Properties of Cimetidine EP Impurity I HCl
| Property | Value | Notes |
|---|---|---|
| Chemical Name | (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride | IUPAC nomenclature |
| Molecular Formula | C6H11N2OCl | Hydrochloride salt form |
| Free Base Formula | C6H10N2O | Without HCl |
| Molecular Weight | 162.62 g/mol | Hydrochloride salt form |
| Free Base Weight | 126.1564 g/mol | Without HCl |
| CAS Number | 38603-74-6 | Unique chemical identifier |
| Appearance | Not specified in available sources | - |
| Solubility | Not fully detailed in available sources | Expected to be water-soluble as an HCl salt |
Structural Relationship to Cimetidine
The structural similarities and differences between Cimetidine EP Impurity I HCl and cimetidine influence their respective pharmacological activities and analytical detection profiles, making the impurity's accurate identification crucial for pharmaceutical quality control.
Analytical Applications and Significance
Cimetidine EP Impurity I HCl serves critical functions in pharmaceutical analysis and quality assurance, particularly in the context of cimetidine production and formulation.
Reference Standard Applications
The compound enables precise analytical testing by providing a verified reference material against which unknown samples can be compared. This application is essential for:
-
Validating analytical methods for impurity detection
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Establishing system suitability in chromatographic analyses
-
Calibrating instruments for quantitative determinations
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Confirming impurity identities in complex pharmaceutical matrices
Synthetic Pathways and Origin
Understanding the synthetic origin of Cimetidine EP Impurity I HCl provides insight into its presence in pharmaceutical formulations and informs strategies for its control during manufacturing processes.
Formation During Cimetidine Synthesis
Cimetidine EP Impurity I HCl may arise during the synthesis of cimetidine through several potential pathways:
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As an intermediate in the synthetic process that fails to undergo complete conversion to cimetidine
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Through side reactions during the synthetic process involving the imidazole ring structure
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As a degradation product formed during storage or processing of cimetidine
The specific synthetic routes leading to this impurity would depend on the particular manufacturing process employed for cimetidine production. Different synthetic approaches may generate varying impurity profiles, necessitating tailored analytical methods for their detection and control.
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